Tritium oxide

Catalog No.
S11254191
CAS No.
14940-65-9
M.F
H2O
M. Wt
22.031 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritium oxide

CAS Number

14940-65-9

Product Name

Tritium oxide

Molecular Formula

H2O

Molecular Weight

22.031 g/mol

InChI

InChI=1S/H2O/h1H2/i/hT2

InChI Key

XLYOFNOQVPJJNP-PWCQTSIFSA-N

Canonical SMILES

O

Isomeric SMILES

[3H]O[3H]

Ditritium oxide is a water and a tritiated compound.

Tritium oxide (T₂O), or super-heavy water, is the fully tritiated, radioactive isotopic form of water where both protium atoms are replaced by tritium. Its primary value in procurement decisions stems from its role as the highest specific activity source of the tritium isotope, making it a fundamental precursor for the synthesis of tritiated compounds and a critical tracer in biological and environmental research. Unlike chemically distinct labeling agents, Tritium Oxide's near-identical chemical behavior to normal water allows it to trace water-based pathways or serve as a tritium source with minimal system perturbation.

Substituting Tritium Oxide with close analogs is often unviable due to fundamental differences in their physical properties and analytical signals. Deuterium oxide (D₂O), while also a heavy water analog, lacks the radioactive beta decay essential for high-sensitivity detection in tracer studies and autoradiography. Water labeled with Oxygen-18 (H₂¹⁸O) is unsuitable for applications focused on hydrogen-specific pathways, as it traces the fate of the oxygen atom, not hydrogen transfer or exchange. Furthermore, partially tritiated water (HTO) offers a lower specific activity, which can be insufficient for detecting low-abundance targets or achieving the high levels of isotopic incorporation required for synthesizing potent radioligands.

Maximizing Signal: Highest Achievable Specific Activity for Sensitive Tracer Applications

Tritium Oxide provides the highest possible concentration of the tritium isotope, which is crucial for applications requiring maximum sensitivity. The theoretical specific activity of tritium is approximately 28.8 Ci/mmol. This is over 500 times greater than what can be achieved with Carbon-14 (62.4 mCi/mmol), making tritium-based detection indispensable for low-concentration analytes. Procuring T₂O over partially tritiated water (HTO) or other sources ensures the highest potential for isotopic incorporation, directly impacting detection limits in assays.

Evidence DimensionMaximum Specific Activity
Target Compound Data~28.8 Ci/mmol (for Tritium)
Comparator Or BaselineCarbon-14: 62.4 mCi/mmol
Quantified DifferenceTritium offers ~500x higher specific activity than Carbon-14
ConditionsTheoretical maximum specific activity based on isotopic half-life.

Higher specific activity enables lower detection limits, reduces the required mass of labeled compound to minimize system perturbation, and is critical for receptor binding assays.

Precursor Suitability: Enabling High-Efficiency Labeling via Isotope Exchange

Tritium Oxide serves as a direct and efficient source for introducing tritium into organic molecules via hydrogen isotope exchange (HIE) reactions, often catalyzed by metal complexes. Using T₂O as the tritium source and solvent drives the reaction equilibrium toward a highly labeled product. This method can be more operationally straightforward for many labs compared to handling high-pressure, flammable tritium gas (T₂), which requires specialized equipment. The choice to procure T₂O is therefore a decision for a more accessible and efficient labeling workflow for creating custom tritiated compounds.

Evidence DimensionProcessability & Workflow
Target Compound DataLiquid-phase labeling reagent, drives equilibrium via high concentration.
Comparator Or BaselineTritium Gas (T₂): Requires specialized high-pressure gas handling equipment (e.g., Sieverts apparatus).
Quantified DifferenceNot directly quantified, but represents a significant difference in laboratory setup and handling protocols.
ConditionsMetal-catalyzed Hydrogen Isotope Exchange (HIE) reactions for custom radiolabeling.

This provides a more accessible synthesis route for labs to produce their own high-specific-activity compounds without investing in specialized gas-handling infrastructure.

Mechanistic Clarity: Enhanced Kinetic Isotope Effect (KIE) Compared to Deuterium

For elucidating reaction mechanisms, the tritium kinetic isotope effect (kH/kT) provides a more sensitive probe than the deuterium KIE (kH/kD). The Swain-Schaad relationship predicts that kH/kT ≈ (kH/kD)^1.442. This means a measured deuterium KIE of 7 (a large effect) would correspond to a tritium KIE of approximately 16. In one study on the oxidation of formate, the tritium KIE was observed to be in excess of 300 under specific conditions. This amplified effect allows for more definitive conclusions about whether C-H bond cleavage is the rate-determining step.

Evidence DimensionPrimary Kinetic Isotope Effect (KIE) Magnification
Target Compound DatakH/kT ≈ (kH/kD)^1.442
Comparator Or BaselineDeuterium (kH/kD)
Quantified DifferenceThe exponent of 1.442 leads to a significantly larger KIE for tritium compared to deuterium.
ConditionsReactions where C-H bond cleavage is involved in or before the rate-determining step.

Procuring a tritium source is justified when mechanistic certainty is paramount, as the larger KIE provides stronger evidence for H-transfer in a rate-limiting step than deuterium studies alone.

High-Sensitivity ADME and Metabolic Pathway Studies

In pharmaceutical development, tracking a drug's absorption, distribution, metabolism, and excretion (ADME) profile is essential. The high specific activity achievable with compounds synthesized from Tritium Oxide allows for the detection and quantification of minute quantities of drug metabolites in complex biological matrices, providing critical data for regulatory submissions.

Synthesis of Custom Radioligands for Receptor Binding Assays

When a specific radioligand is not commercially available, Tritium Oxide is the preferred precursor for its custom synthesis. Its use in hydrogen isotope exchange or as a source for tritiated reducing agents enables the creation of high-affinity, high-specific-activity probes essential for characterizing receptor density (Bmax) and affinity (Kd) in target validation and drug discovery.

Definitive Mechanistic Studies of Hydrogen-Transfer Reactions

For researchers in enzymology or physical organic chemistry, distinguishing between reaction mechanisms is a primary goal. Using Tritium Oxide to study kinetic isotope effects provides a more pronounced signal compared to deuterium. This allows for a more conclusive determination of whether a proton or hydride transfer is the rate-limiting step, justifying its procurement for studies where mechanistic ambiguity is unacceptable.

Color/Form

Colorless liquid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

22.027013182 g/mol

Monoisotopic Mass

22.027013182 g/mol

Boiling Point

101.51 °C

Heavy Atom Count

1

Density

1.2138 g/cu cm at 25 °C

Melting Point

4.48 °C

Vapor Pressure

Liquid vapor pressure: 2.64 kPa at 25 °C

Absorption Distribution and Excretion

The biokinetics of tritium during continuous ingestion of tritiated water and tritiated wheat were investigated to estimate the radiation dose rates at the end of two modes of chronic exposure. Wistar strain male rats continuously ingested tritiated water as drinking water and tritiated wheat as food for 14 weeks. Urine and tissue samples were obtained and total tritium in the fresh wet samples and organically bound tritium (OBT) in the freeze-dried samples were determined. The biokinetics of tritium was different between the two modes of exposure. The concentration of total tritium in the tissues exposed to tritiated water attained a steady-state condition by 2-3 weeks. The steady-state condition in the case of exposure to tritiated wheat was not observed for 10 weeks after the start of exposure in the majority of tissues. The relatively efficient and prolonged OBT formation during chronic exposure to tritiated wheat resulted in relatively high incorporation and retention of tritium in the tissues compared with those for exposure to the same activity of tritiated water.Radiation dose rates estimated at the end of continuous ingestion showed that tritiated wheat gave higher dose rates than tritiated water by a factor of 1.3 to 4.5, but the factors were within 2.0 in the majority of tissues except for small intestine and adipose tissue.
Scarce published data on the long-term excretion of tritiated water from the human body have been re-evaluated in order to develop a biokinetic model describing the retention in the human body of 3H from tritiated water (HTO) that could be used for both prospective and retrospective radiation protection. A three-component exponential function is proposed to describe the elimination of 3H from HTO with biological half-times of 10 d (99.00%), 40 d (0.98%) and 350 d (0.02%) respectively. The model predicts a committed effective dose of 1.7 x 10(-11) Sv Bq(-1), comparable with that of the current ICRP Publication 56 and 72 models, and estimates the retention of 3H to within a factor of about 2 of the measured values up to 40 d after intake and about 5 at times longer than 100 d. The derivation of the model and the uncertainties associated with the various parameters are discussed.
Wistar strain male rats were continuously given tritiated water or tritiated wheat as drinking water or food for 70 days. During the ingestion, the tritium incorporation into rat tissues was examined in both wet and dry samples of liver, kidney, testis and blood. The concentration of organically bound tritium (OBT) in dry tissues of rats exposed to tritiated water (HTO) and (3)H-food (tritiated wheat) attained an equilibrium within 2-3 weeks after the exposure. The concentration of OBT in dry tissues of rats exposed to HTO also reached an equilibrium within 3-4 weeks after the exposure. However, rats exposed to (3)H-food, except for the liver, such an equilibrium state was not reached in other tissues and the OBT concentrations increased gradually throughout the exposure. The relative concentrations of total (3)H and OBT at the end of the chronic ingestion of (3)H food (70 day), expressed in percentages of the total activity were 1 and 9 times higher than those in rats exposed to HTO, respectively. In both groups, OBT as well as total (3)H was almost uniformly distributed among the tissues examined.
/Tritiated water/ HTO rapidly crosses the placenta. Since the fetus has a higher water concentration than an adult, the dose to the fetus is about 40 to 70% higher than to the mother.

Wikipedia

Tritium oxide
Tritiated_wate

Biological Half Life

Tritium ... is excreted from the body with an effective half-life in the order of 10 days.

Methods of Manufacturing

Prepared by catalytic oxidation of T2 or by reduction of copper oxide using tritium gas.

General Manufacturing Information

Tritium (hydrogen of atomic weight of 3) combines with oxygen to give ... a variety of heavy water ... tritium oxide
The isotopes of hydrogen are probably the best known and most widely used nuclides, and have therefore been given individual names: (2)H is called deuterium and is abbreviated D; (3)H is called tritium and is abbreviated T.

Dates

Last modified: 08-08-2024

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